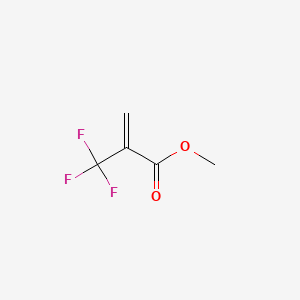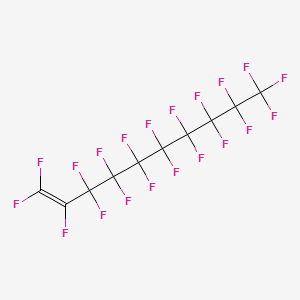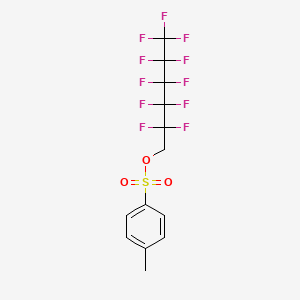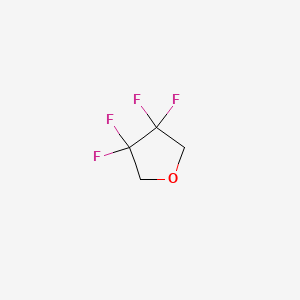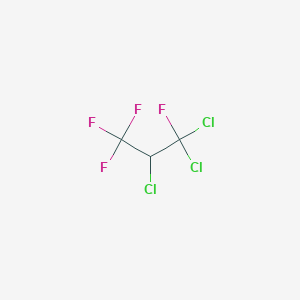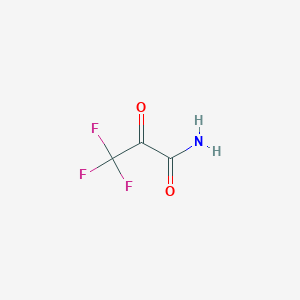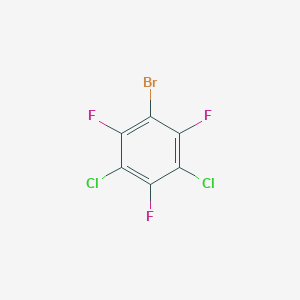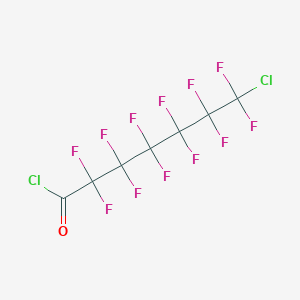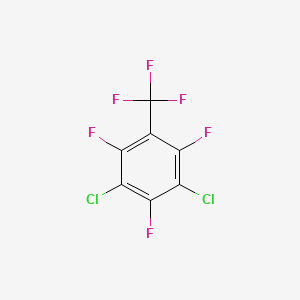![molecular formula C18H12F3NO B1304118 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 849021-38-1](/img/structure/B1304118.png)
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone is a compound that belongs to the class of organic compounds known as quinolines. These are heterocyclic aromatic compounds containing a quinoline moiety, which is a fusion of a benzene ring to a pyridine ring. The specific structure of interest also contains a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, often increasing their metabolic stability and lipophilicity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols regioselectively. This reaction proceeds via alkylideneaminyl radical intermediates generated by single electron transfer . Another method reported involves the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which reveals the lattice parameters of the grown crystal . The mean planes of the quinolin-4-yl and phenylethanone groups in related molecules can be twisted, with specific dihedral angles, as observed in the crystal structure of a related molecule .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For instance, they can be used in multi-component reactions to synthesize a series of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of new 2-substituted 3-(trifluoromethyl)quinoxalines can be obtained .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For example, the optical behavior of these compounds can be examined through UV-vis-NIR absorption and PL emission spectrum, indicating transparency in certain regions and potential for green emission . Thermal analysis can reveal the thermal stability and melting point of the material . Moreover, the third-order non-linear optical properties such as non-linear absorption coefficient, non-linear refractive index, and susceptibility can be calculated using techniques like the Z-scan technique .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Antimicrobial Activity
Derivatives of 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone have been synthesized and showed promising antimicrobial activity. These include compounds like 1,2,3-triazoles, which are synthesized through a cycloaddition reaction involving 4-azido-8-(trifluoromethyl)quinoline (Holla et al., 2005).
Anti-Cancer Agent
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity, suggesting potential as an anti-cancer agent (Via et al., 2008).
Corrosion Inhibitor
Certain derivatives, like quinoxalin-6-yl derivatives, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies include electrochemical and quantum chemical analyses (Olasunkanmi et al., 2015).
Growth Promoting in Plants
Novel quinolinyl chalcones derived from this compound have been synthesized and found to promote the growth of certain plants, indicating potential agricultural applications (Hassan et al., 2020).
Catalytic Behavior in Polymerization
The compound has been used to synthesize ligands for iron(II) and cobalt(II) dichloride complexes, showing good catalytic activities for ethylene reactivity, suggesting potential in polymerization processes (Sun et al., 2007).
Eigenschaften
IUPAC Name |
2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPEWMAKOZJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382362 |
Source


|
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
849021-38-1 |
Source


|
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

